1-Benzyl-1,2,3,4-tetrahydroquinoxaline

説明

1-Benzyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound . It is an endogenous amine found in human cerebrospinal fluid and its levels increase in patients with Parkinson’s disease .

Synthesis Analysis

The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline involves the Strecker reaction of iodophenethylamines with phenylacetaldehydes, which affords the corresponding α-aminonitriles. These α-aminonitriles, upon treatment with i-propyl magnesium chloride, undergo a Bruylants reaction to give the title compounds .Molecular Structure Analysis

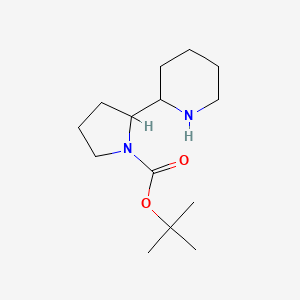

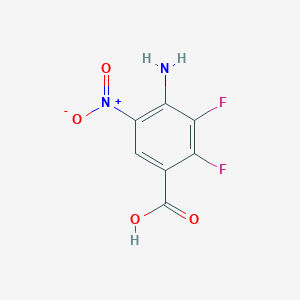

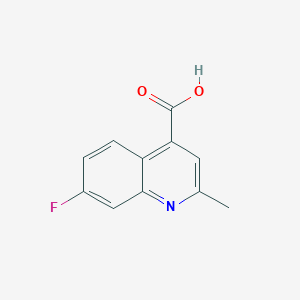

The molecular structure of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline contains a total of 35 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

1-Benzyl-1,2,3,4-tetrahydroquinoxaline has been found to have concentration-dependent effects opposing apoptosis. At low concentrations (50 μM), it exhibits neuroprotective activity, whereas at higher concentrations (500 μM), it can be neurotoxic and significantly intensify glutamate-induced increases in apoptosis markers .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline include a density of 1.1±0.1 g/cm3, a boiling point of 358.7±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .科学的研究の応用

Synthesis of Alkaloids

“1-Benzyl-1,2,3,4-tetrahydroquinoxaline” can be used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Cyclization Reactions

This compound can be involved in cyclization reactions . Cyclization is a process where a molecule transforms from a linear or acyclic compound to a cyclic one. This process is a fundamental part of organic chemistry and is used in the synthesis of many important chemicals.

Hydrogenation Processes

“1-Benzyl-1,2,3,4-tetrahydroquinoxaline” can be used in hydrogenation processes . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst. The process is commonly employed to reduce or saturate organic compounds.

Iodination Reactions

This compound can be used in iodination reactions . Iodination is a process where an iodine atom is introduced into a molecular entity. It is a common method used in organic chemistry to modify the structure of molecules.

Iodine-Magnesium Exchange Reaction

“1-Benzyl-1,2,3,4-tetrahydroquinoxaline” can be used in iodine-magnesium exchange reactions . This is a type of organometallic reaction where an organoiodine compound is treated with an organomagnesium compound, leading to the exchange of the iodine and magnesium.

Medicinal Chemistry

Tetrahydroquinoxalines have received increasing attention from the viewpoint of medicinal chemistry . They are used for the construction of conformationally restricted analogues of biologically active peptides .

Safety and Hazards

作用機序

Target of Action

The primary target of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline is the dopaminergic neurons in the brain . These neurons play a crucial role in regulating motor control and reward-driven behavior.

Mode of Action

1-Benzyl-1,2,3,4-tetrahydroquinoxaline interacts with these dopaminergic neurons, causing a significant decrease in the concentration of dopamine . It also affects the levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-xl, thereby inducing cell death via apoptosis .

Biochemical Pathways

1-Benzyl-1,2,3,4-tetrahydroquinoxaline affects the dopamine and serotonin metabolism in the brain . It inhibits the increase in the concentration of dopamine and all of its metabolites in dopaminergic structures . It also enhances dopamine catabolism through a monoamine oxidase-dependent oxidative pathway, leading to free radical production .

Pharmacokinetics

It is known that the compound can be administered intraperitoneally . The impact of its ADME properties on bioavailability remains to be investigated.

Result of Action

The action of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline results in a significant decrease in exploratory locomotor activity . Moreover, it reduces the content of the extraneuronal dopamine metabolite 3-MT by 70% .

Action Environment

Environmental factors and endogenously produced toxins, such as 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, are considered to be involved in the pathogenesis of Parkinson’s disease . Elevated endogenous levels of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline may pose a serious risk in patients undergoing L-DOPA therapy .

特性

IUPAC Name |

4-benzyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTKGICRPUUWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585732 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,2,3,4-tetrahydroquinoxaline | |

CAS RN |

2602-45-1 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)